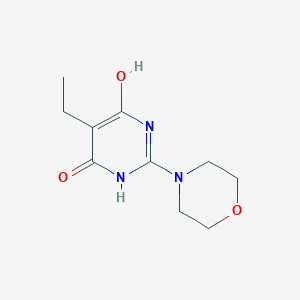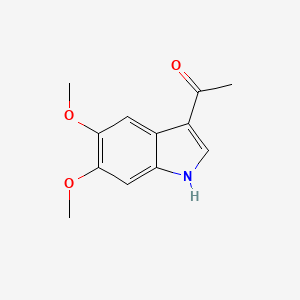
1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, characterized by the presence of an indole ring system with methoxy groups at positions 5 and 6. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with ketones under acidic conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the indole ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(1H-indol-3-yl)ethan-1-one: Lacks the methoxy groups, leading to different chemical and biological properties.
1-(5-methoxy-1H-indol-3-yl)ethan-1-one: Contains a single methoxy group, resulting in distinct reactivity and applications.
The presence of methoxy groups at positions 5 and 6 in this compound imparts unique properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(5,6-dimethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO3/c1-7(14)9-6-13-10-5-12(16-3)11(15-2)4-8(9)10/h4-6,13H,1-3H3 |
InChI Key |
CJUJVYGGLMZCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



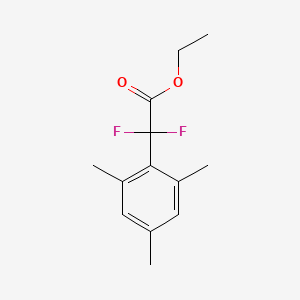
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)


![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
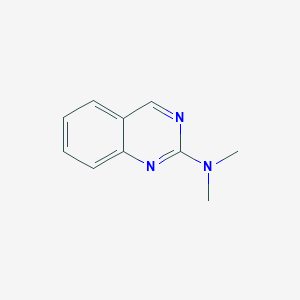
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)

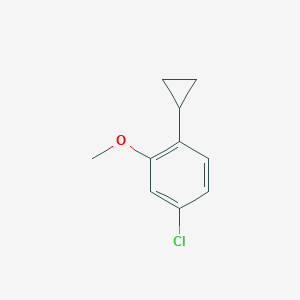
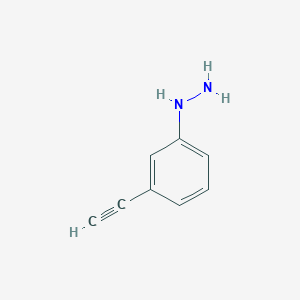
![8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
![(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11721377.png)
